Aconicarchamine B
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Overview
Description
Aconicarchamine B is a C20-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii . This compound belongs to a class of naturally occurring chemical compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aconicarchamine B can be synthesized through various organic synthesis routes, often involving complex multi-step reactions. These reactions typically require specific reagents and controlled conditions to ensure the correct formation of the compound's structure.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes from Aconitum carmichaelii. The extraction process usually includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: Aconicarchamine B can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Aconicarchamine B has been the subject of extensive scientific research due to its potential biological activities. It has shown promise in various fields, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its effects on cellular processes and potential as a bioactive compound.
Medicine: Investigated for its analgesic and anti-inflammatory properties, which could be beneficial in pain management and treatment of inflammatory conditions.
Mechanism of Action
The mechanism by which Aconicarchamine B exerts its effects involves interaction with specific molecular targets and pathways. It is believed to bind to certain receptors and enzymes, leading to modulation of biological processes. The exact molecular targets and pathways are still under investigation, but research suggests involvement in pain signaling and inflammatory responses.
Comparison with Similar Compounds
Aconicarchamine B is compared with other C20-diterpenoid alkaloids such as ajabicine and lassiocarpine . While these compounds share similar structures, this compound is unique in its specific functional groups and biological activities
List of Similar Compounds
Ajabicine
Lassiocarpine
Talatisamine
Benzoylmesaconitine
Fuziline
Karakoline
Neoline
Songorine
Hypaconitine
Mesaconitine
Aconitine
This comprehensive overview of this compound highlights its significance in scientific research and potential applications. Further studies are needed to fully understand its mechanism of action and explore its therapeutic potential.
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Properties
Molecular Formula |
C31H43NO7 |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
[(1R,2R,3R,4S,5R,6R,7R,10R,15S)-6-acetyloxy-13-ethyl-3,5,15-trihydroxy-11-methyl-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadecan-5-yl]methyl benzoate |
InChI |
InChI=1S/C31H43NO7/c1-4-32-16-28(3)13-12-23(34)30(17-32)22(28)11-15-29-14-10-21(24(35)25(29)30)31(37,27(29)39-19(2)33)18-38-26(36)20-8-6-5-7-9-20/h5-9,21-25,27,34-35,37H,4,10-18H2,1-3H3/t21-,22+,23-,24-,25+,27+,28?,29-,30-,31-/m0/s1 |
InChI Key |
XNEDEYYIWURZGN-JKIMNVFXSA-N |
Isomeric SMILES |
CCN1C[C@@]23[C@H](CC[C@]45[C@H]2[C@H]([C@H](CC4)[C@]([C@@H]5OC(=O)C)(COC(=O)C6=CC=CC=C6)O)O)C(C1)(CC[C@@H]3O)C |
Canonical SMILES |
CCN1CC2(CCC(C3(C1)C2CCC45C3C(C(CC4)C(C5OC(=O)C)(COC(=O)C6=CC=CC=C6)O)O)O)C |
Origin of Product |
United States |
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